molecular formula C10H14O2 B562754 Butyl Resorcinol-d9 CAS No. 1190021-40-9

Butyl Resorcinol-d9

Katalognummer: B562754
CAS-Nummer: 1190021-40-9
Molekulargewicht: 175.275
InChI-Schlüssel: VGIJZDWQVCXVNL-AZOWHCDPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The preparation of Butyl Resorcinol-d9 involves several synthetic routes. One common method is the reduction of 4-butyrylresorcinol using the Huang Minlon reduction method. This process involves heating an organic solvent, 4-butylresorcinol, and an alkali, followed by the addition of hydrazine hydrate. The reaction mixture is then refluxed, distilled, neutralized, and extracted to obtain 4-butylresorcinol . Another method involves using 2,4-dihydroxybenzaldehyde as a starting material, followed by benzylation, Wittig alkenylation, and metal catalytic hydrogenation to produce 4-butyl resorcinol .

Analyse Chemischer Reaktionen

Butyl Resorcinol-d9 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazine hydrate for reduction and benzyl halides for alkylation . The major products formed from these reactions include 4-butyl resorcinol and its derivatives. The compound’s reactivity is influenced by the presence of hydroxyl groups on the aromatic ring, which can participate in various chemical transformations .

Wissenschaftliche Forschungsanwendungen

Hypopigmenting Agent

Butyl Resorcinol-d9 has been studied extensively for its efficacy in reducing hyperpigmentation. It acts by inhibiting both tyrosinase and tyrosinase-related protein-1 (TRP-1), leading to decreased melanin synthesis.

  • Efficacy Studies : A series of clinical trials have demonstrated the effectiveness of this compound in treating conditions such as melasma and post-inflammatory hyperpigmentation. For instance, a study showed that a 0.3% cream formulation led to significant reductions in the modified Melasma Area and Severity Index (mMASI) scores over an 8-week period, with results indicating a decrease from a baseline score of 14.73 to 6.48 .

Table 1: Summary of Clinical Efficacy Studies on this compound

Study ReferenceConcentrationDurationmMASI Score ReductionStatistical Significance
Akasaka et al.0.3%24 weeks-8.25P < 0.001
Khemis et al.0.1%8 weeksSignificant decreaseP < 0.0005

Safety Profile

This compound is generally well-tolerated with mild side effects reported in clinical trials, including transient erythema and dryness . The safety profile supports its use in long-term treatments for skin conditions without significant adverse effects.

Mechanistic Studies

The deuterated form, this compound, allows researchers to trace metabolic pathways and understand the mechanisms of action more precisely due to the incorporation of deuterium, which alters the compound's metabolic stability.

  • Metabolic Studies : Research indicates that replacing labile protons with deuterium can reduce the formation of certain metabolites, thereby enhancing the parent compound's stability . This property is particularly useful for pharmacokinetic studies where understanding the drug's metabolism is crucial.

Table 2: Metabolic Stability Comparison

CompoundFormation of COOH-Metabolite (%)Remaining Parent Compound (%)
Butyl Resorcinol100-
This compound76+33%

Skin Lightening Products

Due to its strong inhibitory effects on melanin production, this compound is increasingly incorporated into cosmetic formulations aimed at skin lightening and evening out skin tone.

  • Product Formulations : Various cosmetic products now include this compound as an active ingredient due to its proven efficacy over traditional agents like hydroquinone and kojic acid .

Biologische Aktivität

Butyl Resorcinol-d9, a deuterated form of 4-n-butylresorcinol, is a compound recognized for its significant biological activity, particularly in dermatological applications. This article explores its mechanisms of action, efficacy in clinical studies, and comparative analysis with other compounds used for similar therapeutic purposes.

Inhibition of Tyrosinase Activity

This compound primarily exerts its biological effects through the inhibition of tyrosinase, an enzyme crucial for melanin production in the skin. Research indicates that it effectively inhibits both tyrosinase and tyrosinase-related protein-1 (TRP-1), leading to reduced melanin synthesis. The compound's potency as a tyrosinase inhibitor has been established through various in vitro and in vivo studies.

Comparative Efficacy

The efficacy of this compound can be compared to other common skin-lightening agents such as hydroquinone, kojic acid, and arbutin. Below is a summary table highlighting the comparative inhibitory capacities against human tyrosinase:

CompoundIC50 (μmol/L)Efficacy Description
4-n-Butylresorcinol13.5Most potent inhibitor among tested agents
Hydroquinone<40Effective but less potent than this compound
Kojic Acid>400Moderate potency
Arbutin>5000Least effective

Clinical Studies

Several clinical trials have validated the effectiveness and safety of this compound in treating hyperpigmentation disorders such as melasma. A notable study conducted on Indian patients demonstrated that a 0.3% cream formulation containing this compound resulted in a significant reduction in the Melasma Area Severity Index (MASI) score over an eight-week period.

Study Findings

  • Study Duration : 8 weeks
  • Baseline MASI Score : 14.73 ± 0.59
  • Week 4 MASI Score : 11.09 ± 0.53 (p < 0.001)
  • Week 8 MASI Score : 6.48 ± 0.43 (p < 0.001)
  • Percentage Reduction : Mean change of -56.07% from baseline (p < 0.001)

The study concluded that this compound is safe and well-tolerated, with no adverse events reported during the trial period .

Case Studies

  • Case Study on Melasma Treatment :
    A double-blind study involving patients with melasma showed that those treated with this compound experienced significant improvements in skin tone and texture compared to a placebo group.
  • Long-term Efficacy :
    A follow-up study assessed the long-term effects of this compound after discontinuation of treatment, revealing sustained improvements in pigmentation levels even after treatment cessation.

Eigenschaften

IUPAC Name

3-(1,1,2,2,3,3,4,4,4-nonadeuteriobutoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-2-3-7-12-10-6-4-5-9(11)8-10/h4-6,8,11H,2-3,7H2,1H3/i1D3,2D2,3D2,7D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGIJZDWQVCXVNL-AZOWHCDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OC1=CC=CC(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.